2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Overview
Description
BP-2.94 is an orally available prodrug of the histamine H3-receptor agonist ®-alpha-methylhistamine. This compound has been studied for its potential therapeutic effects, particularly in the context of gastric antisecretory, anti-inflammatory, and antinociceptive properties .
Scientific Research Applications
BP-2.94 has been extensively studied for its potential therapeutic applications. It has shown promise in reducing gastric acid secretion, making it a potential treatment for conditions such as peptic ulcers and gastroesophageal reflux disease . Additionally, BP-2.94 has demonstrated anti-inflammatory and antinociceptive properties, suggesting its potential use in treating inflammatory diseases and pain . The compound has also been investigated for its effects on neurotransmitter release, which could have implications for neurological disorders .
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Preparation Methods
BP-2.94 is synthesized through a series of chemical reactions that involve the formation of an azomethine linkage. The synthetic route typically involves the reaction of ®-alpha-methylhistamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the azomethine prodrug . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
BP-2.94 undergoes hydrolysis to release the active drug ®-alpha-methylhistamine. This hydrolysis can occur under physiological conditions, such as in the presence of water and enzymes in the body . The compound does not undergo significant oxidation or reduction reactions under normal physiological conditions. The major product formed from the hydrolysis of BP-2.94 is ®-alpha-methylhistamine .
Comparison with Similar Compounds
BP-2.94 is unique in its ability to act as a prodrug for ®-alpha-methylhistamine, providing higher plasma levels of the active drug compared to direct administration . Similar compounds include other histamine H3 receptor agonists, such as immepip and proxyfan. BP-2.94’s prodrug nature allows for more controlled and sustained release of the active drug, enhancing its therapeutic potential .
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Properties
IUPAC Name |
2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFZXRNKJQHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139191-80-3 | |
Record name | BP 2-94 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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